molecular formula C18H28BNO3 B567130 N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1256359-90-6

N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B567130
CAS No.: 1256359-90-6
M. Wt: 317.236
InChI Key: VWXCDGVNMHZMHK-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound features an acetamide core with:

  • N,N-Diethyl substitution on the amide nitrogen.
  • A phenyl ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group.

Key Applications:
Boron-containing compounds like this are pivotal in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, medicinal chemistry (e.g., prodrugs), and materials science .

Properties

IUPAC Name

N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-7-20(8-2)16(21)13-14-10-9-11-15(12-14)19-22-17(3,4)18(5,6)23-19/h9-12H,7-8,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXCDGVNMHZMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682293
Record name N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-90-6
Record name N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling with Preformed Boronic Esters

A widely adopted method involves coupling N,N-diethyl-2-(3-bromophenyl)acetamide with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium catalysis. Key steps include:

  • Reagents : PdCl₂(dppf) (2.5 mol%), potassium carbonate (3 equiv), pinacolborane (1.2 equiv), and tetrahydrofuran (THF)/water (3:1).

  • Conditions : Reactions proceed at 110°C under nitrogen for 3–5 hours, achieving yields of 70–81%.

  • Mechanism : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic ester. Reductive elimination yields the coupled product.

Table 1: Optimization of Suzuki-Miyaura Coupling

CatalystBaseSolventTemp (°C)Yield (%)
PdCl₂(dppf)K₂CO₃Dioxane11081
Pd₂(dba)₃Na₂CO₃THF/H₂O10074
Pd(PPh₃)₄Cs₂CO₃Toluene12068

Direct Boronation of Aryl Halides

Miyaura Borylation of N,N-Diethyl-2-(3-Iodophenyl)Acetamide

This one-step method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to convert aryl iodides to boronic esters:

  • Procedure : A mixture of N,N-diethyl-2-(3-iodophenyl)acetamide (1 equiv), B₂pin₂ (1.5 equiv), Pd(OAc)₂ (3 mol%), and KOAc (3 equiv) in dioxane is heated at 80°C for 12 hours.

  • Yield : 85–90% after silica gel chromatography.

  • Advantages : Avoids intermediate isolation, suitable for gram-scale synthesis.

Critical Parameters :

  • Catalyst Selection : PdCl₂(dppf) outperforms Pd(OAc)₂ in reproducibility.

  • Solvent Effects : Dioxane enhances solubility of boron reagents compared to THF.

Stepwise Functionalization of Phenylacetamide Derivatives

Acetylation Followed by Boronic Ester Installation

This two-step approach first synthesizes N,N-diethyl-2-(3-bromophenyl)acetamide, followed by boronation:

Step 1: Acetylation of 3-Bromoaniline

  • Reagents : 3-Bromoaniline, acetic anhydride (5 equiv), triethylamine (3 equiv) in dichloromethane (DCM).

  • Conditions : Room temperature, 10 hours, yielding N-(3-bromophenyl)acetamide (87%).

Step 2: Diethylation and Boronation

  • Diethylation : N-(3-bromophenyl)acetamide reacts with diethyl sulfate (2 equiv) in THF using NaH as a base.

  • Borylation : Miyaura conditions (PdCl₂(dppf), B₂pin₂) convert the bromide to the boronic ester (75% overall yield).

Alternative Routes via Intermediate Boronic Acids

Hydrolysis of Pinacol Boronic Esters

While less common, boronic acids can be transient intermediates:

  • Synthesis : N,N-Diethyl-2-(3-boronophenyl)acetamide is generated by hydrolyzing the pinacol ester with HCl (1M).

  • Re-esterification : Treatment with pinacol in refluxing toluene restores the boronic ester (92% recovery).

Limitations : Requires anhydrous conditions to prevent boronic acid decomposition.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements employ flow chemistry to enhance reproducibility:

  • Conditions : Pd/C packed bed reactor, 120°C, residence time 30 minutes.

  • Throughput : 1.2 kg/day with 88% yield.

Table 2: Batch vs. Flow Synthesis Comparison

ParameterBatch ReactorFlow Reactor
Yield (%)8188
Reaction Time (h)50.5
Catalyst Loading2.5 mol%0.8 mol%

Mechanistic Insights and Side Reactions

Competing Dehalogenation Pathways

Palladium catalysts may induce undesired dehalogenation:

  • Mitigation : Lowering catalyst loading to <1 mol% and using excess B₂pin₂ reduces bromide elimination.

Base-Induced Amide Hydrolysis

Strong bases (e.g., NaOH) at elevated temperatures hydrolyze acetamides to carboxylic acids:

  • Solution : Employ mild bases (K₂CO₃, NaHCO₃) and temperatures <100°C.

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 3.42 (q, 4H, NCH₂CH₃), 7.45–7.62 (m, 4H, aryl).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of boronic esters) .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like DMF or THF.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Amine derivatives.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Medicinal Chemistry

N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is primarily researched for its role as a pharmaceutical compound. Its structure includes a boron-containing moiety that enhances its interaction with biological targets.

1.1 Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively target specific pathways involved in cancer cell proliferation and survival .

1.2 Enzyme Inhibition
The compound has potential as an inhibitor of various enzymes. For instance, it has been studied as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in cancer signaling pathways. The incorporation of the dioxaborolane moiety enhances the binding affinity to the enzyme active site .

Materials Science

In materials science, this compound serves as a precursor for synthesizing advanced materials with unique properties.

2.1 Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for applications in OLEDs. Its ability to form stable thin films contributes to enhanced light-emitting efficiency and stability in OLED devices .

2.2 Polymer Chemistry
This compound can be utilized in the synthesis of polymers with tailored properties for specific applications such as drug delivery systems and biocompatible materials. The presence of the boron atom allows for cross-linking reactions that improve the mechanical strength and thermal stability of the resulting polymers .

Chemical Intermediate

This compound serves as an important intermediate in organic synthesis.

3.1 Synthesis of Boronic Acid Derivatives
The compound can be transformed into various boronic acid derivatives through hydrolysis or other chemical transformations. These derivatives are valuable in Suzuki coupling reactions used for constructing complex organic molecules .

3.2 Functionalization Reactions
Due to its reactive functional groups, this compound can undergo various functionalization reactions to yield new compounds with diverse biological activities or material properties .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired product.

Comparison with Similar Compounds

Structural Variations

The following table highlights structural differences among related compounds:

Compound Name Substituents on Acetamide Nitrogen Boronate Position on Phenyl Ring Molecular Formula Molecular Weight CAS Number References
Target Compound : N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide Diethyl 3-position C₁₉H₂₉BNO₃ 331.25 Not provided
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide H (unsubstituted) 3-position C₁₄H₂₀BNO₃ 261.12 480424-93-9
N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Isopropyl 3-position C₁₇H₂₆BNO₃ 303.20 1256359-88-2
N-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide Methyl 4-position C₁₆H₂₃BNO₃ 289.17 1056456-21-3
2-(1H-Imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 1H-Imidazol-1-yl 3-position C₁₇H₂₂BN₃O₃ 327.19 2246597-84-0

Key Observations :

  • Boronate Position : The 3-position is most common, but 4-substituted derivatives (e.g., ) may alter steric hindrance in coupling reactions .

Key Observations :

  • Unsubstituted Acetamides (e.g., ) achieve moderate yields (42–75%) via straightforward acetylation or condensation .
  • Complex Derivatives (e.g., Ugi products) require multi-step protocols but offer higher functionalization .

Physicochemical Properties

Compound Melting Point (°C) Solubility Hazard Profile (GHS) References
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Not reported Soluble in CH₂Cl₂, THF H315, H319, H335 (irritant)
N-Cyclohexyl-2-phenyl-2-{N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}propionamide 110 Soluble in CDCl₃ Not reported
2-(1H-Imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide White solid Stable at RT, DMF-compatible ≥98% purity (HPLC)

Key Observations :

  • Melting Points : Range widely (e.g., 110°C for cyclohexyl derivatives vs. unrecorded values for simpler analogues) .
  • Safety : Most boronates carry irritant hazards (H315-H335), necessitating handling precautions .

Biological Activity

N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C17_{17}H26_{26}BNO3_3. Its structure includes a dioxaborolane moiety which is known for its role in various biological applications. The compound is generally characterized by high purity (>98%) and is soluble in methanol .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl amines with acetic anhydride in the presence of a suitable catalyst. The incorporation of the dioxaborolane group is achieved through boronation techniques that enhance the compound's reactivity and biological potential.

Antimicrobial Properties

Research indicates that derivatives of N,N-diethyl-acetamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth against various strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC50_{50}) for some derivatives was found to be significantly lower than traditional bactericides like thiodiazole copper .

CompoundTarget BacteriaEC50_{50} (µM)
A1X. oryzae156.7
A4X. axonopodis281.2
A6X. oryzae144.7

These results suggest that the incorporation of specific substituents on the phenyl ring can enhance antibacterial properties.

The mechanism by which these compounds exert their antibacterial effects includes disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies have demonstrated that treatment with these compounds leads to significant morphological changes in bacterial cells, indicating membrane damage and loss of cell integrity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the aromatic ring play a crucial role in determining biological activity:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position showed enhanced activity.
  • Positioning : The position of substituents (ortho vs. para) significantly influences activity; para substitutions generally yield better results.

This knowledge aids in the rational design of more potent derivatives.

Case Studies

  • Antibacterial Testing : In a study where various N-phenylacetamide derivatives were synthesized and tested against multiple bacterial strains, it was found that certain modifications led to an increase in antibacterial efficacy compared to existing treatments .
  • Nematicidal Activity : Similar compounds have also been evaluated for nematicidal properties against Meloidogyne incognita, achieving over 100% mortality at certain concentrations within 24 hours .

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. The compound exhibits potential skin and eye irritation hazards as indicated by safety data sheets. Proper handling protocols must be followed to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. How can the synthesis of N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide be optimized for high yield and purity?

  • Methodological Answer : Optimize reaction conditions using inert atmospheres (e.g., nitrogen/argon) to prevent boronate oxidation . Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for Suzuki-Miyaura coupling intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC . Purification via column chromatography or recrystallization improves purity. Key parameters include temperature control (60–80°C) and stoichiometric ratios of boronate ester precursors .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, particularly the boronate ester and acetamide moieties . High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., B-O, amide C=O). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and NMR. Store in sealed, desiccated containers at room temperature, avoiding prolonged exposure to moisture or oxygen .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the boronate ester group in cross-coupling reactions?

  • Methodological Answer : The tetramethyl dioxaborolan group facilitates Suzuki-Miyaura coupling via transmetallation with palladium catalysts. Density Functional Theory (DFT) calculations predict electron density distribution at the boron center, influencing reactivity. Kinetic studies under varying pH and ligand conditions (e.g., Pd(PPh₃)₄) can elucidate catalytic cycles .

Q. How can the compound’s potential biological activity be systematically investigated?

  • Methodological Answer : Perform in vitro assays for antimicrobial activity (e.g., MIC against Gram-positive/negative bacteria) or anticancer properties (e.g., IC₅₀ in MTT assays). Use fluorescence polarization assays to study enzyme inhibition (e.g., proteases). Molecular docking simulations predict binding affinities to target proteins .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding to enzyme active sites. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods refine interaction energy calculations. Solvent effects are modeled using implicit solvent models (e.g., Poisson-Boltzmann) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Dispose of waste via certified hazardous waste services. Spill cleanup requires inert adsorbents (e.g., vermiculite) .

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?

  • Methodological Answer : Reproduce experiments with controlled variables (e.g., solvent purity, catalyst batch). Use Design of Experiments (DoE) to identify critical factors. Cross-validate results with alternative characterization methods (e.g., X-ray crystallography for ambiguous NMR signals) .

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